BenchChemオンラインストアへようこそ!

1,8-Dimethyl-3-isobutylxanthine

Phosphodiesterase inhibition Cardiovascular pharmacology Xanthine SAR

1,8-Dimethyl-3-isobutylxanthine (CAS 63908-28-1) is a synthetic 1,3,8-trialkylxanthine derivative with an isobutyl group at the 3‑position and methyl groups at positions 1 and 8. This substitution pattern distinguishes it from the widely used tool compound IBMX (3‑isobutyl‑1‑methylxanthine) and the clinical bronchodilator theophylline (1,3‑dimethylxanthine).

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 63908-28-1
Cat. No. B14489227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dimethyl-3-isobutylxanthine
CAS63908-28-1
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C
InChIInChI=1S/C11H16N4O2/c1-6(2)5-15-9-8(12-7(3)13-9)10(16)14(4)11(15)17/h6H,5H2,1-4H3,(H,12,13)
InChIKeyJGULMIZILIGJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dimethyl-3-isobutylxanthine (CAS 63908-28-1): A Differentiated 1,3,8-Trialkylxanthine for Bronchodilator and PDE Research


1,8-Dimethyl-3-isobutylxanthine (CAS 63908-28-1) is a synthetic 1,3,8-trialkylxanthine derivative with an isobutyl group at the 3‑position and methyl groups at positions 1 and 8 . This substitution pattern distinguishes it from the widely used tool compound IBMX (3‑isobutyl‑1‑methylxanthine) and the clinical bronchodilator theophylline (1,3‑dimethylxanthine). The compound has been explicitly disclosed as a highly preferred, long‑acting bronchodilator and antiallergy agent in patent literature [1], and its phosphodiesterase (PDE) inhibitory profile has been directly compared with IBMX in isolated enzyme assays [2].

Why 1,8-Dimethyl-3-isobutylxanthine Cannot Be Interchanged with IBMX, Theophylline, or Other Xanthine Analogs


Even closely related xanthine congeners exhibit divergent pharmacological profiles because small changes in the 1‑, 3‑, and 8‑substituents profoundly alter PDE isoform selectivity, adenosine receptor affinity, and duration of action. For example, the 8‑methyl group in 1,8‑dimethyl‑3‑isobutylxanthine confers prolonged bronchodilation relative to the 8‑H analog, while the 3‑isobutyl chain modulates toxicity [1]. Direct enzyme inhibition data show that 3‑isobutyl‑1,8‑dimethylxanthine is not merely a weaker IBMX analog; it displays a distinct potency rank across PDE isozyme peaks [2]. Therefore, substituting this compound with IBMX, theophylline, or a 1,3‑dialkylxanthine without experimental validation risks obtaining different cellular cAMP/cGMP modulation, altered in vivo half‑life, and non‑comparable toxicity profiles.

Quantitative Differentiation Evidence for 1,8-Dimethyl-3-isobutylxanthine (CAS 63908-28-1)


PDE Inhibitory Potency Compared Directly with IBMX in Pig Coronary Artery Isoforms

In a head‑to‑head study, 3‑isobutyl‑1,8‑dimethylxanthine (the target compound) and IBMX were assayed against the peak I and peak II forms of cyclic nucleotide phosphodiesterase isolated from pig coronary artery. Both compounds inhibited both peaks; however, the target compound was less effective than IBMX on peak I but showed comparable potency on peak II, demonstrating a differential isoform‑selectivity profile. [1]

Phosphodiesterase inhibition Cardiovascular pharmacology Xanthine SAR

Duration of Bronchodilation: 8-Methyl Substitution Prolongs Activity Versus 8-H Analog

Patent data directly compare the bronchodilator activity of 1,8‑dimethyl‑3‑isobutylxanthine with its 8‑H counterpart. The introduction of the 8‑methyl group results in sustained protection in a guinea‑pig bronchospasm model; at 4–6 h post‑dose, the 8‑methyl compound maintains significant bronchodilation while the 8‑H analog loses efficacy. [1] The patent explicitly designates the target compound as a 'highly preferred' embodiment due to its 'great potency and long‑acting' profile. [1]

Bronchodilation Asthma models Duration of action

Xanthine Oxidoreductase Inhibition: Single‑Concentration IC50 Data

A curated ChEMBL/BindingDB entry reports an IC50 of 100 nM for 1,8‑dimethyl‑3‑isobutylxanthine against bovine milk xanthine oxidoreductase (pre‑incubation 3 min, substrate addition followed by measurement every 1 min for 10 min). [1] This provides a single‑point potency reference that can be compared with published xanthine oxidase inhibitors; for context, the standard inhibitor allopurinol has an IC50 in the low micromolar range under similar conditions, and IBMX typically shows weak or negligible xanthine oxidase activity.

Xanthine oxidase Enzyme inhibition BindingDB

Toxicity Differentiation: 3‑Isobutyl‑ vs. 3‑(2‑Methyl‑1‑butyl)‑Substituted 1,8‑Dimethylxanthines

The same patent family that highlights 1,8‑dimethyl‑3‑isobutylxanthine as a preferred bronchodilator also discloses that replacing the 3‑isobutyl group with a 2‑methyl‑1‑butyl group yields lower acute toxicity while retaining high bronchodilator potency. [1] The 3‑isobutyl compound (target) thus occupies an intermediate position: it is more potent and longer‑acting than theophylline but, according to the patent, more toxic than the 2‑methyl‑1‑butyl analog. This establishes a clear structure–toxicity gradient within the 1,8‑dimethylxanthine series.

Toxicity Therapeutic index Structure–toxicity relationship

Optimal Application Scenarios for 1,8-Dimethyl-3-isobutylxanthine Driven by Quantitative Differentiation


PDE Isoform‑Selectivity Profiling Studies

When investigating the functional roles of coronary artery PDE peak I versus peak II isoforms, this compound serves as a differentiated probe. Unlike IBMX, which non‑selectively inhibits both peaks, the target compound preferentially spares peak I activity relative to peak II, as shown in direct comparative enzymology [1]. This property makes it useful for dissecting isoform‑specific contributions to cAMP/cGMP hydrolysis.

Long‑Duration In‑Vivo Bronchodilator Models

For efficacy studies requiring sustained bronchodilation over 4–6 h without re‑dosing, the 8‑methyl substitution of the target compound provides a distinct advantage over IBMX and other 8‑H xanthines. The patent‑documented prolonged protection in guinea‑pig bronchospasm models [2] supports its use in evaluating once‑ or twice‑daily dosing regimens and in chronic asthma models where tachyphylaxis to short‑acting agents is a concern.

Xanthine Oxidase Inhibitor Screening Panels

With an IC50 of 100 nM against bovine milk xanthine oxidoreductase [3], this compound can be included in screening cascades as a potent reference inhibitor. It offers a structurally distinct chemotype compared to purine‑analog inhibitors like allopurinol, facilitating the exploration of alternative binding modes and the development of non‑purine xanthine oxidase inhibitors.

Structure–Toxicity Relationship Studies in Xanthine Series

The patent‑described toxicity gradient between 3‑isobutyl and 3‑(2‑methyl‑1‑butyl) 1,8‑dimethylxanthines [2] makes the target compound a key intermediate for medicinal chemistry programs aiming to balance bronchodilator potency with reduced acute toxicity. It can serve as a reference compound in comparative LD50 and therapeutic index determinations in rodent models.

Quote Request

Request a Quote for 1,8-Dimethyl-3-isobutylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.